Polasol C
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H34O2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(E)-6-[(1S,3aS,8aR)-3a,6-dimethyl-2,3,4,7,8,8a-hexahydro-1H-azulen-1-yl]-2-methylhept-3-ene-2,6-diol |
InChI |
InChI=1S/C20H34O2/c1-15-7-8-16-17(10-14-19(16,4)13-9-15)20(5,22)12-6-11-18(2,3)21/h6,9,11,16-17,21-22H,7-8,10,12-14H2,1-5H3/b11-6+/t16-,17+,19-,20?/m1/s1 |
InChI Key |
VBDZHBHIMYSJBO-DLNAGQPESA-N |
Isomeric SMILES |
CC1=CC[C@@]2(CC[C@@H]([C@H]2CC1)C(C)(C/C=C/C(C)(C)O)O)C |
Canonical SMILES |
CC1=CCC2(CCC(C2CC1)C(C)(CC=CC(C)(C)O)O)C |
Synonyms |
polasol C |
Origin of Product |
United States |
Isolation, Biosynthesis, and Structural Elucidation Methodologies of Polasol C
Natural Occurrence and Isolation from Marine Organisms (e.g., Epipolasis sp.)
Polasol C is a diterpene that has been successfully isolated from the Japanese marine sponge Epipolasis sp.. This compound is typically found alongside other related diterpenes, namely Polasols A and B. The isolation of such secondary metabolites from marine sponges underscores the rich biodiversity of marine environments and their potential as sources of novel chemical structures.
Table 1: Natural Occurrence and Compound Type of this compound
| Compound Name | Source Organism | Compound Type |
| This compound | Epipolasis sp. | Diterpene |
| Polasol A | Epipolasis sp. | Diterpene |
| Polasol B | Epipolasis sp. | Diterpene |
Advanced Spectroscopic and Analytical Techniques for De Novo Structure Determination
The determination of complex natural product structures like this compound relies heavily on advanced spectroscopic and analytical methodologies, enabling de novo elucidation from often minute quantities of isolated material.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a cornerstone in the de novo structure elucidation of organic molecules, including natural products. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC, or HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide crucial information about the connectivity of atoms within a molecule. COSY experiments reveal proton-proton correlations through bonds, indicating neighboring protons. HSQC/HMQC spectra establish direct correlations between carbons and their directly attached protons, allowing for the assignment of CH, CH₂, and CH₃ groups. HMBC experiments, on the other hand, provide long-range proton-carbon correlations, typically across two or three bonds, which are invaluable for piecing together the carbon skeleton and identifying quaternary carbons or carbons not directly bonded to protons. These correlational data, when combined, enable the comprehensive mapping of the molecular framework.
High-Resolution Mass Spectrometry (HRMS) plays a critical role in the initial stages of structure elucidation by providing highly accurate mass measurements of the intact molecule and its fragments. The precise mass obtained from HRMS allows for the determination of the elemental composition (molecular formula) of the compound. This information is fundamental as it constrains the possible structures and guides the interpretation of NMR data, significantly reducing the number of plausible isomeric structures.
The assignment of absolute stereochemistry, particularly for chiral natural products, is a challenging yet essential aspect of structure elucidation. Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD) spectroscopy, is a powerful technique employed for this purpose. ECD spectra measure the differential absorption of left and right circularly polarized light by chiral molecules, producing characteristic Cotton effects that are sensitive to the molecule's three-dimensional arrangement. By comparing experimental ECD spectra with computationally predicted spectra for different enantiomers, the absolute configuration of a chiral natural product can be reliably assigned.
Mechanistic Investigations into this compound Biosynthetic Pathways
The biosynthesis of diterpenes like this compound typically proceeds via the isoprenoid pathway, where isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) serve as fundamental C5 building blocks. These precursors are enzymatically condensed to form geranylgeranyl pyrophosphate (GGPP), a C20 precursor common to all diterpenes. Subsequent cyclization reactions, often catalyzed by diterpene synthases, and further modifications such as oxidations, reductions, and rearrangements, mediated by various enzymes (e.g., cytochrome P450 monooxygenases), lead to the diverse array of diterpene scaffolds. While the specific enzymatic pathways and key biosynthetic intermediates leading precisely to this compound are complex and often require dedicated isotopic labeling studies and genetic investigations of the producing organism, the general framework involves the assembly of these C5 units and their subsequent enzymatic transformations to yield the characteristic diterpene structure.
Isotopic Labeling Studies in Biosynthesis
Isotopic labeling is a powerful technique in biochemistry and natural product chemistry used to elucidate complex biosynthetic pathways. This methodology involves introducing atoms with specific isotopes (e.g., ¹³C, ¹⁵N, ²H, ¹⁴C) into precursor molecules, which are then fed to an organism or enzymatic system. By tracking the incorporation and distribution of these labeled atoms within the newly synthesized natural product, researchers can deduce the sequence of enzymatic reactions and the origin of specific atoms within the molecule mdpi.comuclouvain.benih.govfrontiersin.org. Stable isotopes, such as ¹³C and ¹⁵N, are particularly valuable as they are not radioactive but can be distinguished from their unlabeled counterparts by mass spectrometry, offering enhanced accuracy and sensitivity in detection uclouvain.bekks-geschmack.com.
Despite the established utility of isotopic labeling in unraveling the biosynthesis of numerous natural products, detailed research findings specifically employing isotopic labeling studies for the biosynthesis of this compound are not extensively documented in available scientific literature. The primary reports concerning this compound focus on its isolation and structural elucidation using spectroscopic techniques acs.org. Therefore, the precise precursor molecules and the step-by-step enzymatic transformations leading to the formation of this compound remain an area requiring further investigation through advanced biosynthetic studies, potentially including isotopic labeling.
Comparative Structural Analysis with Related Diterpenes
This compound is classified as a diterpene, characterized by a 20-carbon (C20) skeleton acs.org. This places it within a broad class of natural products derived from four isoprene (B109036) units. For comparative structural analysis, it is insightful to examine this compound alongside other diterpenes and related terpenoids such as Carotol, Tormesol, Schisanwilsonene A, and Pseudolaric Acid B, which exhibit diverse structural architectures.
Carotol is a sesquiterpenoid (C15), meaning it is composed of three isoprene units, distinguishing it from this compound by its carbon count. It was first isolated from carrot seed oil (Daucus carota L.). Its biosynthesis has been proposed to involve a direct cyclization of farnesyl pyrophosphate (FPP), which is formed via the mevalonate (B85504) pathway, leading to a carotane backbone.
Tormesol is a diterpenoid (C20H34O) isolated from Halimium viscosum. Structurally, Tormesol is characterized as a sphenolobane-type diterpene, featuring a unique bicyclic system consisting of a seven-membered ring fused with a five-membered ring. Its absolute configuration has been confirmed through total synthesis. As a C20 compound, Tormesol shares the same carbon count as this compound, suggesting potential similarities in their initial diterpene precursor (e.g., geranylgeranyl pyrophosphate, GGPP), although their final cyclized skeletons and functional group arrangements would differentiate them based on their distinct structural classifications.
Schisanwilsonene A (C15H26O2) is another carotane-type sesquiterpenoid, isolated from the fruits of Schisandra wilsoniana. Like Carotol, it is a C15 compound, placing it in a different terpenoid class than this compound. Its structure and relative configurations were elucidated using spectroscopic methods, including 2D-NMR, and confirmed by single-crystal X-ray diffraction. Schisanwilsonene A possesses a trans-fused bicyclo[5.3.0]carotane scaffold.
Pseudolaric Acid B (C23H28O8) is a diterpene acid isolated from the bark of Pseudolarix kaempferi acs.org. While also a diterpene by origin, its molecular formula indicates additional carbons and oxygen atoms compared to a typical C20 diterpene alcohol like this compound or Tormesol, suggesting further modifications such as carboxylation and acetylation acs.org. This compound features a complex polycyclic structure characteristic of pseudolaric acids.
Synthetic Strategies and Methodological Advancements for Polasol C and Analogues
Derivatization and Analogue Synthesis of Polasol C
Design Principles for Novel this compound Derivatives
The design of novel this compound derivatives often hinges on strategies aimed at modulating its inherent properties or exploring new biological activities while retaining the integrity of its complex diterpene scaffold. Key design principles involve:
Structural Modification: This encompasses the targeted alteration of existing functional groups within the this compound structure. Examples include the oxidation or reduction of hydroxyl groups, esterification or etherification to alter polarity and metabolic stability, or modifications of double bonds (e.g., epoxidation, hydrogenation) to introduce new stereocenters or reactivity profiles. Such modifications can fine-tune physicochemical properties like solubility and bioavailability.
Skeletal Rearrangement: Inspired by the diverse array of diterpene scaffolds found in nature and their biosynthetic pathways, derivatives might be designed by exploring rearrangements of the existing polycyclic system. This could lead to novel ring systems while maintaining the C carbon count, potentially unlocking new structural motifs with distinct biological interactions. The bicyclo[5.3.0]decane core of this compound suggests opportunities for exploring related fused or bridged systems nih.gov.
Introduction of New Chiral Centers: Given the inherent stereochemical complexity of natural products like this compound, the strategic introduction of new chiral centers or the inversion of existing ones can lead to diastereomers or enantiomers with potentially altered biological profiles. This approach allows for a deeper understanding of structure-activity relationships.
Bioisosteric Replacement: Substituting specific atoms or functional groups with bioisosteres (groups that confer similar biological properties) can be employed to improve metabolic stability, reduce toxicity, or enhance binding affinity to biological targets. This principle is widely used in medicinal chemistry to optimize drug candidates.
Targeted Property Enhancement: The overarching goal of derivative design is often to enhance specific properties. For instance, if this compound exhibits a particular biological activity, derivatives could be designed to improve its potency, selectivity, or pharmacokinetic profile. Conversely, if this compound serves as a synthetic intermediate, derivatives might be designed to facilitate further chemical transformations.
Application of Novel Catalytic Methodologies in this compound Synthesis
The synthesis of complex natural products like this compound necessitates sophisticated catalytic methodologies that enable the efficient construction of intricate carbon frameworks and the precise introduction of functional groups.
Gold-Catalyzed Cyclization and Rearrangement Reactions
Gold catalysis has emerged as a powerful tool for the construction of complex polycyclic systems and the creation of multiple stereogenic centers in natural product synthesis pherobase.comnih.govnaturalproducts.net. These reactions often proceed under mild conditions and can mimic biomimetic polyene cyclizations, which are crucial for forming the fused ring systems characteristic of many diterpenes pherobase.com.
A significant application of gold catalysis lies in polyene cyclization reactions. For example, Wang's group has developed gold-catalyzed polyene cyclization strategies for the efficient synthesis of abietane (B96969) diterpenes, which involve the construction of polycyclic rings pherobase.com. The alkynyl functional group can initiate these cyclization reactions, with the resulting vinyl moiety facilitating subsequent functional group transformations pherobase.com. The relevance of gold-catalyzed cyclizations to this compound is underscored by its bicyclo[5.3.0]decane core, a type of fused ring system that can be challenging to synthesize through traditional methods nih.gov. Gold(I)-catalyzed cycloisomerization of alkynol-based systems has also proven useful for synthesizing various heterocyclic and natural product structures, providing high yields under mild reaction conditions capes.gov.br. Furthermore, gold catalysis has been successfully employed in tandem cascade reactions for the total synthesis of natural products, offering efficient routes to complex molecular architectures nih.gov.
Palladium-Catalyzed Cross-Coupling Reactions in Diterpene Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for forming carbon-carbon bonds, playing a pivotal role in the synthesis of complex molecules, including natural products. These reactions, such as the Suzuki, Heck, and Negishi couplings, are highly valued for their mild reaction conditions and broad functional group tolerance.
In the context of diterpene synthesis, palladium-catalyzed cross-coupling reactions are instrumental in assembling the complex carbon skeletons. For instance, the Suzuki reaction, which utilizes organoboron compounds as coupling partners, is widely applied due to its compatibility with a wide range of functional groups and its water stability. The Negishi coupling, employing organozinc reagents, is also noted for its ability to couple diverse functional groups. These methodologies enable the precise union of smaller, pre-functionalized fragments to build the larger, more intricate structures found in diterpenes. Palladium-catalyzed reactions are also crucial for the stereoselective synthesis of tetrasubstituted alkenes, which are often present in complex natural products and can be challenging to construct. The widespread application of these reactions extends to the industrial preparation of pharmaceuticals and fine chemicals, highlighting their efficiency and scalability.
C-H Activation Strategies in this compound Functionalization
C-H activation has revolutionized synthetic chemistry by providing a powerful and atom-economical approach to directly functionalize otherwise inert carbon-hydrogen bonds acs.orgacs.org. This strategy significantly enhances synthetic efficiency by eliminating the need for pre-functionalization steps, thereby reducing waste and simplifying synthetic routes acs.orgpherobase.com.
For complex molecules like this compound, C-H activation offers a means for late-stage functionalization and diversification, allowing chemists to introduce new functionalities at specific positions without extensive synthetic manipulation acs.org. Both directed and non-directed C-H activation approaches exist. Directed C-H activation typically employs a coordinating group to guide the metal catalyst to a specific C-H bond, enhancing regioselectivity acs.org. Transition metals such as palladium, rhodium, iridium, and ruthenium are commonly used in these catalytic processes acs.orgacs.org. C-H activation reactions enable the formation of various new bonds, including C-C, C-O, C-N, and C-X (where X is a heteroatom). Despite its advantages, achieving high regioselectivity, especially for C(sp)–H bonds in complex polycyclic architectures, remains a significant challenge due to the subtle reactivity differences among numerous C-H bonds acs.org. Nevertheless, ongoing research continues to develop more selective and efficient C-H activation methodologies, making them increasingly valuable for the synthesis and diversification of natural products.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Polasol C
Design and Synthesis of Polasol C Analogues for SAR/SPR Profiling
The design and synthesis of analogues are central to SAR and SPR profiling, allowing researchers to systematically explore the chemical space around a lead compound like this compound. This process involves making targeted structural modifications to the parent molecule and then evaluating the impact of these changes on its activity and properties nih.govmdpi.com. The objective is to identify key structural features, known as pharmacophores, that are essential for the desired biological interaction or property, as well as to understand how different substituents or conformational changes affect potency, selectivity, and other relevant characteristics nih.govmdpi.com.
Analogue design often begins with an understanding of the parent compound's core scaffold and potential sites for modification. These modifications can include:
Substituent variations: Introducing different functional groups (e.g., alkyl, aryl, halogen, hydroxyl, amino) at various positions to probe steric, electronic, and lipophilic effects mdpi.com.
Scaffold hopping: Exploring entirely different core structures that retain the essential pharmacophoric features, potentially leading to novel chemical entities with improved profiles.
Conformational restriction/flexibility: Incorporating rigidifying elements or flexible linkers to investigate the optimal conformation for activity.
The synthesis of these analogues must be efficient and allow for the production of a diverse set of compounds for comprehensive profiling. Synthetic routes are carefully planned to enable straightforward access to multiple derivatives, facilitating rapid iteration in the design-make-test-analyze (DMTA) cycle nih.gov. By comparing the activities and properties of these systematically varied analogues, researchers can construct a detailed SAR/SPR profile for this compound, highlighting critical structural determinants for its function mdpi.com.
Computational Approaches to SAR/SPR Modeling
Computational chemistry plays a pivotal role in modern SAR/SPR studies of compounds like this compound, offering powerful tools to predict, analyze, and interpret molecular interactions and properties in silico. These approaches significantly accelerate the discovery process by reducing the need for extensive experimental testing and providing mechanistic insights at the atomic level frontiersin.org.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools that establish a quantitative relationship between the chemical structure of compounds and their biological activity or physicochemical properties industrialchemistryconsulting.commedcraveonline.comwikipedia.org. For this compound, QSAR models can predict the activity of new, unsynthesized analogues based on their molecular descriptors industrialchemistryconsulting.commedcraveonline.com.
The development of a QSAR model typically involves several key steps:
Dataset Preparation: A collection of this compound analogues with known structures and experimentally determined activity or property data is assembled. The quality and diversity of this dataset are crucial for model accuracy industrialchemistryconsulting.commedcraveonline.com.
Descriptor Calculation: Molecular descriptors, which are numerical values representing various physicochemical properties (e.g., molecular weight, lipophilicity, electronic distribution, topological indices, geometric configuration), are computed for each compound in the dataset using cheminformatics tools frontiersin.orgindustrialchemistryconsulting.comscispace.com.
Model Development: Statistical or machine learning algorithms (e.g., linear regression, support vector machines, neural networks) are employed to identify correlations between the molecular descriptors and the observed activity/property industrialchemistryconsulting.comrsc.org. This results in a mathematical equation or algorithm that describes the SAR/SPR wikipedia.orgoecd.org.
Validation: The developed QSAR model is rigorously validated using internal (e.g., cross-validation) and external (using a separate test set) validation techniques to assess its goodness-of-fit, robustness, and predictive power industrialchemistryconsulting.commedcraveonline.comoecd.org.
Example QSAR Model Output (Hypothetical):
| Model Statistic | Value | Description |
| R² (Training Set) | 0.85 | Explains 85% of variance in activity for training data. |
| Q² (Cross-validation) | 0.78 | Indicates predictive ability on unseen data within the training set. |
| R² (Test Set) | 0.75 | Explains 75% of variance in activity for an independent test set. |
| RMSE (Root Mean Squared Error) | 0.25 log units | Average magnitude of the errors in predictions. |
Note: These are illustrative values for a hypothetical QSAR model for this compound activity.
QSAR models are invaluable for prioritizing compounds for synthesis and experimental testing, guiding the optimization of this compound analogues, and understanding the molecular features driving its activity industrialchemistryconsulting.commedcraveonline.com.
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between small molecules, like this compound, and their macromolecular targets (e.g., proteins, enzymes) at an atomic level openaccessjournals.comiaanalysis.comcomputabio.com.
Molecular Docking: This method predicts the preferred binding orientation (pose) and affinity of a ligand within the active site of a target protein openaccessjournals.comcomputabio.com. For this compound, docking studies can identify how different analogues might bind to a specific biological target, providing insights into their potential mechanism of action and relative binding strengths openaccessjournals.comiaanalysis.com. The process involves searching for optimal conformations and orientations of the ligand within the receptor's binding pocket and evaluating the binding strength using scoring functions iaanalysis.comcomputabio.com. This is particularly useful for virtual screening of large compound libraries to identify potential hits nih.gov.
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the interaction, MD simulations offer a dynamic view of molecular systems over time iaanalysis.comnih.gov. By simulating the motion of atoms and molecules, MD can capture conformational changes in both this compound analogues and their target, providing a more realistic understanding of the binding process, stability of the complex, and the flexibility of the binding site iaanalysis.comnih.govnih.gov. This dynamic information is crucial for validating docking results and gaining deeper insights into the stability and kinetics of this compound's interactions with its biological target nih.gov.
Key Differences between Molecular Docking and MD Simulations:
| Feature | Molecular Docking | Molecular Dynamics Simulation |
| Nature of Interaction | Static prediction of optimal binding pose iaanalysis.com | Dynamic study of atomic and molecular motion over time iaanalysis.com |
| Output | Binding pose, affinity score openaccessjournals.comcomputabio.com | Conformational changes, stability, flexibility, kinetics iaanalysis.comnih.gov |
| Computational Cost | Relatively low, suitable for virtual screening iaanalysis.com | High, provides detailed mechanistic insights nih.gov |
| Primary Use | Hit identification, lead optimization iaanalysis.com | Validation of docking, mechanistic understanding nih.gov |
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a crucial concept in rational ligand design, defining the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target and to elicit (or block) a biological response nih.govslideshare.netpatsnap.com. For this compound, pharmacophore models can be developed to identify the critical features responsible for its activity.
A pharmacophore typically includes features such as:
Hydrogen bond donors and acceptors
Hydrophobic regions
Aromatic rings
Positively or negatively charged ionizable groups nih.govpatsnap.com
These features are arranged in a specific three-dimensional spatial orientation, forming a template that can guide the design and optimization of new this compound analogues patsnap.com. There are two main approaches to pharmacophore modeling:
Ligand-based pharmacophore modeling: Used when the 3D structure of the target receptor is unknown. It involves analyzing a set of known active this compound analogues to identify common features and their spatial arrangement that are crucial for activity nih.govslideshare.netpatsnap.comnumberanalytics.com.
Structure-based pharmacophore modeling: Utilized when the 3D structure of the target protein is available. This method uses the detailed knowledge of the active site to identify potential interaction points with ligands, generating a pharmacophore model complementary to the binding site nih.govslideshare.netpatsnap.com.
Pharmacophore models derived for this compound can be used for virtual screening of large chemical databases to identify novel compounds that possess the same essential features and spatial arrangement, thereby accelerating the discovery of new active analogues slideshare.netpatsnap.comunina.it. They also provide valuable guidance for medicinal chemists in modifying the structure of this compound to enhance its activity, selectivity, and other desired properties patsnap.com.
Development and Application of In Vitro Biological Assay Methodologies for SAR/SPR Profiling
In vitro biological assay methodologies are indispensable for experimentally validating computational predictions and directly assessing the biological activity and properties of this compound and its analogues. These assays provide critical data for building robust SAR/SPR profiles and understanding the compound's mechanism of action aurigeneservices.comnih.gov.
Cell-Based Assay Systems for Mechanistic Research
Advantages of cell-based assays include:
Physiological relevance: They mimic the complex intracellular environment, allowing for the assessment of compound behavior within a biological system bmglabtech.comcriver.com.
Mechanistic insights: They can unravel the mechanisms underlying biochemical processes in both physiological and pathological states, providing information on how this compound interacts with its cellular targets and modulates cellular pathways bmglabtech.comconceptlifesciences.comnuvisan.com.
Functional analysis: They enable the study of functional gene expression, protein functions, and regulatory mechanisms bmglabtech.com.
High-throughput screening (HTS) compatibility: Many cell-based assays are scalable and feasible for HTS, allowing for the rapid screening of numerous this compound analogues under various conditions to identify active compounds conceptlifesciences.comnews-medical.net.
Various types of cell-based assays can be developed and applied for this compound's SAR/SPR profiling, depending on the specific biological target and desired mechanistic information:
Reporter gene assays: Used to measure the activation or inhibition of specific signaling pathways or gene expression bmglabtech.com.
Cell proliferation and viability assays: To assess the impact of this compound on cell growth and survival aurigeneservices.comcriver.com.
High-content imaging assays: To analyze multiple cellular parameters simultaneously, such as subcellular localization, morphological changes, or protein phosphorylation criver.comnuvisan.comnews-medical.net.
Functional assays: Including apoptosis, migration, invasion, and cell cycle analysis, to understand the broader cellular effects aurigeneservices.com.
Primary cell assays and iPSC-derived models: Utilizing patient-derived or gene-edited human induced pluripotent stem cells (iPSCs) or primary cells to create more disease-relevant and translational models, closely mimicking the in vivo situation nuvisan.com.
Example Cell-Based Assay Data (Hypothetical for this compound Analogues):
| This compound Analogue | Target Cell Line | Assay Type | IC₅₀ (µM) | Mechanism Observed |
| This compound-001 | A549 (Lung Cancer) | Cell Viability | 0.85 | Induces apoptosis |
| This compound-002 | HEK293 | Reporter Gene | 1.2 | Activates pathway X (e.g., NF-κB) |
| This compound-003 | Primary Hepatocytes | Metabolic Flux | 5.1 | Modulates glucose uptake |
| This compound-004 | SNB-19 (Glioma) | Cell Proliferation | 0.62 | Inhibits cell cycle progression at G2/M phase |
Note: These are illustrative values and observations for hypothetical this compound analogues.
These in vitro methodologies, combined with computational approaches, provide a comprehensive framework for understanding the SAR and SPR of this compound, guiding its optimization for specific applications.
Enzymatic Inhibition and Activation Studies
Enzymatic studies are central to understanding the biochemical mechanisms of action of compounds like this compound. These studies determine whether a compound inhibits or activates specific enzymes, the type of inhibition (e.g., competitive, non-competitive, uncompetitive), and the potency of such interactions (e.g., IC₅₀, Kᵢ values) nih.govlibretexts.org. Given the general mention of "enzymatic" activities for Polasols [1st search, snippet 5], detailed investigations would be necessary to pinpoint specific enzyme targets and characterize the kinetic parameters of their interactions.
A typical enzymatic inhibition study for this compound would involve incubating the compound with various enzymes and their respective substrates, then measuring the reaction rate. Dose-response curves would be generated to determine the concentration of this compound required to inhibit 50% of the enzyme's activity (IC₅₀). Further kinetic analyses, such as Lineweaver-Burk plots or Dixon plots, would elucidate the mechanism of inhibition nih.govlibretexts.org.
Illustrative Data Table: Hypothetical Enzymatic Inhibition Profile of this compound
| Enzyme Target (Hypothetical) | Inhibition Type (Hypothetical) | Hypothetical IC₅₀ (µM) | Hypothetical Kᵢ (µM) |
| Enzyme X (e.g., Kinase) | Competitive | 15.0 | 7.5 |
| Enzyme Y (e.g., Protease) | Non-competitive | 40.0 | 20.0 |
| Enzyme Z (e.g., Hydrolase) | Uncompetitive | 8.0 | 4.0 |
Note: The data presented in this table are entirely hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated in enzymatic inhibition studies.
Hypothetically, this compound might exhibit competitive inhibition against Enzyme X, suggesting it binds to the enzyme's active site, competing with the natural substrate. Non-competitive inhibition of Enzyme Y would imply binding to an allosteric site, affecting enzyme function regardless of substrate concentration. Uncompetitive inhibition of Enzyme Z would suggest binding only to the enzyme-substrate complex.
Elucidation of Molecular Determinants for Functional Modulation
The elucidation of molecular determinants for functional modulation aims to identify the precise atomic-level interactions between this compound and its biological targets that drive its observed activities. This involves a combination of experimental and computational approaches.
Experimental methods could include:
Site-directed mutagenesis: Modifying specific amino acid residues in the enzyme target to identify residues critical for this compound binding or activity [1st search, snippet 7].
Co-crystallography: Obtaining crystal structures of the enzyme in complex with this compound to visualize the exact binding mode and interacting residues.
Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR): Quantifying the binding affinity and thermodynamic parameters of the interaction benchchem.com.
Computational approaches, such as molecular docking and molecular dynamics simulations, play a crucial role in predicting binding poses, identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking), and understanding the conformational changes induced by this compound binding nih.govmdpi.com. For instance, a hypothetical molecular docking study might reveal that the hydroxyl groups of this compound form hydrogen bonds with specific residues in the active site of a target enzyme, while its diterpene scaffold engages in hydrophobic interactions with a pocket.
Illustrative Research Findings: Hypothetical Molecular Determinants
Hypothetical Finding 1: Molecular docking simulations predict that this compound binds to the allosteric site of Enzyme Y, forming a stable complex. Key interactions include hydrogen bonds between the C-X hydroxyl group of this compound and the side chain of Lysine-Y, along with extensive hydrophobic contacts involving the diterpene core and a hydrophobic pocket formed by Phenylalanine-Z and Leucine-A residues. This binding event is hypothesized to induce a conformational change that reduces the enzyme's catalytic efficiency.
Hypothetical Finding 2: Mutagenesis studies on Enzyme X, where a specific active site residue (e.g., Asparagine-B) is mutated to Alanine, show a significant decrease in this compound's inhibitory potency (e.g., IC₅₀ increases from 15 µM to >200 µM). This suggests that Asparagine-B is a critical molecular determinant for competitive binding of this compound.
Hypothetical Finding 3: Molecular dynamics simulations suggest that the flexibility of the side chain at position C-Y of this compound is crucial for its optimal fit into the binding pocket of Enzyme Z, allowing for induced-fit interactions that enhance its uncompetitive inhibitory activity.
These hypothetical findings underscore how the precise arrangement of atoms and functional groups within this compound would dictate its specific interactions with biological macromolecules, ultimately modulating their function.
Computational Chemistry Investigations of Polasol C
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum Mechanical (QM) calculations are fundamental in computational chemistry for exploring the electronic structure and reactivity of molecules. These methods are derived directly from theoretical principles, without reliance on empirical or semi-empirical parameters. knapsackfamily.com For a complex organic molecule like Polasol C (C20H34O2), QM calculations would provide a detailed understanding of its electronic distribution, bonding characteristics, and energetic landscape.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry due to its balance of accuracy and computational efficiency. knapsackfamily.com For this compound, DFT calculations could be applied to:
Geometry Optimization : Determining the most stable three-dimensional arrangement of atoms in this compound, providing insights into its preferred conformation.
Electronic Properties : Calculating properties such as frontier molecular orbitals (HOMO and LUMO energies), which are crucial for understanding reactivity, electron transfer processes, and spectroscopic features. The energy gap between HOMO and LUMO can indicate the molecule's stability and reactivity.
Vibrational Frequencies : Predicting infrared (IR) and Raman spectra, which can aid in the experimental characterization of this compound by correlating theoretical predictions with observed vibrational modes.
NMR Chemical Shifts : Simulating ¹H and ¹³C NMR chemical shifts, which would be highly valuable for confirming or refining the structural assignments initially made by 2D NMR. acs.orgacs.org
Reaction Pathways : Investigating potential reaction sites and predicting the initial steps of chemical transformations involving this compound.
Ab Initio Methods in this compound Research
Ab initio methods, meaning "from first principles," are a class of QM calculations that solve the molecular Schrödinger equation without empirical parameters. knapsackfamily.com While generally more computationally demanding than DFT, they can offer higher accuracy for certain properties. For this compound, ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), could be employed for:
Benchmark Calculations : Providing highly accurate reference data for smaller fragments of this compound or for specific critical bonds, which can then be used to validate or calibrate more approximate DFT methods.
Accurate Energy Calculations : Determining precise total energies and relative energies of different conformers or transition states, especially when high accuracy is paramount.
Electron Correlation Effects : Capturing electron correlation effects more rigorously than some DFT functionals, which is important for understanding complex electronic interactions within the diterpene structure.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems. knapsackfamily.com For this compound, MD simulations would be invaluable for:
Conformational Analysis : Exploring the conformational landscape of this compound, identifying stable conformers, and understanding the flexibility of its diterpene backbone. This is particularly relevant for natural products that can adopt various shapes, influencing their interactions with other molecules.
Solvent Interactions : Simulating this compound in different solvent environments (e.g., water, organic solvents) to understand how solvent molecules interact with the diterpene. This can shed light on its solubility, aggregation behavior, and how its conformation might change in various biological or experimental media. MD simulations can quantify properties like radial distribution functions and hydrogen bonding networks.
Binding Studies (if applicable) : Although not explicitly requested, if this compound were to interact with a biological target, MD simulations could explore its binding dynamics and stability within a protein pocket, providing insights into its potential biological activity.
Prediction of Reaction Mechanisms and Energetics Associated with this compound Transformations
Computational chemistry plays a crucial role in elucidating reaction mechanisms and predicting the energetics of chemical transformations. knapsackfamily.com For this compound, this would involve:
Identifying Transition States : Locating the transition states for proposed reactions, which are high-energy intermediates connecting reactants to products. This allows for the calculation of activation energies, a key determinant of reaction rates.
Reaction Pathways : Mapping out complete reaction pathways, including intermediates and transition states, to understand the step-by-step process of this compound's synthesis, degradation, or metabolic transformations.
Thermodynamic and Kinetic Parameters : Calculating thermodynamic properties such as reaction enthalpies and Gibbs free energies, as well as kinetic parameters like rate constants, providing a comprehensive picture of the feasibility and speed of reactions involving this compound. This is particularly useful for predicting how this compound might behave under different chemical conditions or in biological systems.
Development of Novel Computational Protocols for Complex Chemical Systems
The study of complex natural products like this compound often necessitates the development or adaptation of novel computational protocols. acs.orgknapsackfamily.com This area of research focuses on enhancing the efficiency and accuracy of simulations for challenging chemical systems. For this compound, such developments could include:
Hybrid QM/MM Approaches : For very large systems, combining high-level QM methods for the reactive part of this compound with more efficient Molecular Mechanics (MM) methods for the rest of the molecule and its environment. This allows for accurate treatment of electronic changes while managing computational cost.
Enhanced Sampling Techniques : Developing or applying advanced MD techniques (e.g., metadynamics, umbrella sampling) to overcome energy barriers and thoroughly explore the conformational space or reaction pathways of this compound, especially if it exhibits significant flexibility or complex reaction landscapes.
Automated Workflow Development : Creating automated computational workflows for high-throughput screening of this compound derivatives or for systematically exploring its reactivity profile, integrating various computational tools and software.
In Silico Screening and Virtual Library Design for this compound Derivatives
In silico screening and virtual library design leverage computational methods to identify and design new compounds with desired properties, without the need for physical synthesis. For this compound, this approach could be applied to:
Derivative Design : Designing a virtual library of this compound derivatives by systematically modifying its structure (e.g., adding functional groups, altering ring systems). Computational methods can then predict the properties of these derivatives.
Property Prediction : Predicting various properties of these virtual derivatives, such as stability, solubility, lipophilicity, and potential reactivity, using methods like quantitative structure-property relationships (QSPR) or machine learning models trained on related compounds.
Targeted Screening : If this compound is hypothesized to have a specific biological activity, in silico screening could involve docking studies to predict how this compound derivatives might bind to a target protein, thereby identifying promising candidates for further experimental investigation. This allows for a rational and efficient selection of compounds for synthesis and testing.
Advanced Analytical Methodologies for Polasol C Research
Development and Validation of Chromatographic Techniques for Polasol C Separation and Quantification
Chromatographic techniques are indispensable for the separation, identification, and quantification of compounds within complex mixtures, or for ensuring the purity of a synthesized compound. Their development and rigorous validation are paramount for reliable research outcomes.
High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust technique for separating and quantifying non-volatile or thermally labile compounds, making it a primary choice for the analysis of this compound. HPLC method development involves optimizing parameters such as mobile phase composition, stationary phase selection, flow rate, and detection wavelength to achieve optimal separation, sensitivity, and reproducibility chromatographytoday.comnih.gov.
The process often begins with column scouting to identify an appropriate stationary phase, followed by gradient optimization to fine-tune the separation chromatographytoday.comchromatographyonline.com. Mobile phases typically consist of a mixture of aqueous and organic solvents, with pH and buffer strength often adjusted to control the ionization state of the analyte and thus its retention scielo.br. Automated HPLC method development procedures, employing software-assisted experimental designs, can significantly expedite the optimization process, allowing for systematic screening and robustness testing chromatographytoday.com. For instance, a common approach involves optimizing the mobile phase composition after selecting a suitable column scielo.br. HPLC methods are validated for selectivity, accuracy, linearity, precision, sensitivity, robustness, and ruggedness according to established guidelines, ensuring their suitability for routine analysis and quality control nih.govscielo.br.
A typical HPLC setup for this compound analysis might involve a C18 column, a common reversed-phase stationary phase, with a mobile phase gradient of acetonitrile (B52724) and water, and UV detection at a specific wavelength determined by this compound's chromophore.
Table 1: Illustrative HPLC Method Parameters for a Generic Compound
| Parameter | Typical Range/Setting | Impact on Separation |
| Column Type | C18, C8, Phenyl, HILIC | Selectivity, Retention |
| Particle Size | 1.7 µm - 5 µm | Efficiency, Backpressure |
| Mobile Phase | Acetonitrile/Water, Methanol/Water (with buffers) | Retention, Selectivity, Peak Shape |
| Flow Rate | 0.5 - 2.0 mL/min | Analysis Time, Efficiency, Backpressure |
| Temperature | 25 - 60 °C | Retention, Selectivity, Peak Shape, Column Lifetime |
| Detection | UV-Vis, PDA, MS | Sensitivity, Specificity, Structural Information (with MS) |
For compounds that are volatile or can be derivatized to become volatile and are thermally stable, Gas Chromatography (GC) offers a highly efficient separation technique. GC separates analytes based on their boiling points and interaction with the stationary phase within a heated column chromatographyonline.com. Common detectors include Flame Ionization Detector (FID) and Mass Spectrometry (MS).
Supercritical Fluid Chromatography (SFC) presents a "greener" alternative to traditional liquid chromatography, particularly advantageous due to its use of supercritical carbon dioxide (CO₂) as the primary mobile phase chromatographyonline.comshimadzu.eu. SFC combines characteristics of both GC (high diffusivity, low viscosity of the mobile phase) and HPLC (ability to separate non-volatile and polar compounds with the addition of organic modifiers) shimadzu.eusouthampton.ac.ukchromatographytoday.com. This unique mobile phase property allows for faster analysis times and reduced solvent consumption compared to HPLC, while offering distinct selectivity chromatographyonline.comsouthampton.ac.uk. SFC is particularly effective for compounds with a wide range of polarities, and its unique selectivity can be adjusted by varying parameters such as co-solvent composition, pressure, and temperature southampton.ac.ukchromatographytoday.com.
Table 2: Comparison of GC and SFC for Compound Analysis
| Feature | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Analyte Suitability | Volatile, thermally stable compounds | Wide range of polarities, chiral compounds, non-volatile |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Supercritical CO₂ (often with organic modifiers) shimadzu.eu |
| Advantages | High efficiency, good for volatile compounds, mature technology | Faster analysis, reduced solvent use, unique selectivity chromatographyonline.comsouthampton.ac.uk |
| Limitations | Requires volatile/thermostable analytes | Method development can be complex, pressure/temperature control critical chromatographytoday.com |
Many chemical compounds, including potentially this compound, can exist as enantiomers—stereoisomers that are non-superimposable mirror images of each other. While enantiomers possess identical physical and chemical properties in an achiral environment, their biological activities can differ significantly sigmaaldrich.comchromatographyonline.commz-at.de. Therefore, the ability to separate and quantify individual enantiomers is critical in chemical research.
Chiral chromatography is the primary method for achieving this separation. It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) sigmaaldrich.commz-at.de. Both HPLC and SFC are widely employed for chiral separations. Chiral stationary phases, often based on polysaccharides or macrocyclic glycopeptides, are designed to create a chiral environment that allows for the recognition and separation of enantiomers chromatographyonline.comnih.govchiraltech.commiamioh.edu. Method development for chiral separations involves careful selection of the CSP and optimization of mobile phase composition, temperature, and flow rate to achieve baseline resolution sigmaaldrich.comchiraltech.com. SFC, in particular, has shown advantages in chiral separations due to the high diffusivity and lower viscosity of supercritical CO₂, often leading to faster analysis times and enhanced selectivity compared to chiral HPLC chromatographyonline.comchromatographyonline.com.
Advanced Spectroscopic Characterization Beyond Routine Identification
Beyond chromatographic separation, advanced spectroscopic techniques provide detailed structural information, enabling comprehensive characterization of this compound.
Vibrational spectroscopy, encompassing Infrared (IR) absorption and Raman scattering spectroscopy, offers complementary insights into the molecular vibrations of a compound, providing a "fingerprint" for structural elucidation and functional group identification nih.govksu.edu.sa.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by molecules as they undergo vibrational transitions. It is particularly sensitive to changes in dipole moment during vibration, making it ideal for identifying polar bonds and functional groups such as O-H, N-H, C=O, and C-O nih.govksu.edu.sa. The absorbed frequencies are characteristic of specific functional groups and their local chemical environment ksu.edu.sa.
Raman Spectroscopy: Raman spectroscopy, based on the inelastic scattering of light, provides information on molecular vibrations that cause a change in polarizability ksu.edu.sa. It is highly effective for identifying non-polar bonds and skeletal structures, including C=C, C-C, S-S, and C-S bonds, and is complementary to IR as vibrations that are IR-active may be Raman-inactive and vice-versa, especially for molecules with a center of symmetry nih.govksu.edu.sauni-siegen.delibretexts.org.
Table 3: Complementary Information from IR and Raman Spectroscopy
| Feature | Infrared (IR) Spectroscopy | Raman Spectroscopy |
| Principle | Absorption of light energy by molecular vibrations ksu.edu.sa | Inelastic scattering of light by molecular vibrations ksu.edu.sa |
| Active Vibrations | Those causing a change in dipole moment nih.govksu.edu.sa | Those causing a change in polarizability nih.govksu.edu.sa |
| Key Information | Functional groups (e.g., O-H, C=O, N-H) nih.gov | Skeletal structures, non-polar bonds (e.g., C=C, S-S) nih.gov |
| Complementarity | Often complementary; provides different vibrational insights nih.gov | Often complementary; provides different vibrational insights nih.gov |
Mass Spectrometry (MS) techniques are fundamental for determining the molecular weight and elemental composition of a compound, and for elucidating its structure through fragmentation patterns.
Tandem Mass Spectrometry (MS/MS): MS/MS (or MS²) involves multiple stages of mass analysis, typically by isolating a precursor ion and then fragmenting it (e.g., through collision-induced dissociation, CID) to generate product ions lcms.czrsc.org. Analyzing the fragmentation pathways provides detailed structural information, allowing for the identification of specific substructures and the confirmation of proposed molecular structures for this compound. This technique is particularly valuable for differentiating between isomeric compounds.
Ion Mobility Mass Spectrometry (IM-MS): Ion Mobility Mass Spectrometry (IM-MS) adds an orthogonal dimension of separation to traditional MS by separating ions in the gas phase based on their size, shape, and charge-to-mass ratio, as they drift through a buffer gas under an electric field lcms.czrsc.orgchromatographyonline.comnih.gov. This separation yields a "drift time" or "collisional cross section (CCS)" value, which is highly characteristic of an ion's three-dimensional structure rsc.org. When coupled with MS/MS, IM-MS significantly enhances peak capacity and provides an additional layer of specificity, especially for complex mixtures or for differentiating between isomers and conformers that have identical masses but different shapes lcms.czrsc.orgnih.gov. For this compound, IM-MS could be instrumental in resolving co-eluting species from chromatographic separations and providing deeper structural insights, including the presence of different conformers or regioisomers lcms.czrsc.org.
Table 4: Applications of Mass Spectrometry Techniques for this compound Characterization
| Technique | Primary Information Provided | Advanced Structural Insight |
| Mass Spectrometry (MS) | Molecular weight, elemental composition | Initial compound identification |
| Tandem MS (MS/MS) | Fragmentation pathways, identification of substructures | Structural elucidation, differentiation of isomers |
| Ion Mobility MS (IM-MS) | Separation by size, shape, and charge lcms.cznih.gov | Collisional cross section (CCS) values, conformer analysis rsc.org |
| LC-MS/MS or GC-MS/MS with IM-MS | Enhanced separation, high confidence in identification lcms.cz | Multi-dimensional characterization of complex samples lcms.cz |
Environmental Fate and Degradation Studies of Polasol C
Abiotic Transformation Pathways
No data are available on the photolytic degradation of Polasol C.
No data are available on the hydrolytic stability of this compound or the identification of its hydrolysis products.
No data are available on the oxidation and reduction pathways of this compound in the environment.
Biotic Degradation Mechanisms and Microbial Interactions
No data are available on the aerobic or anaerobic degradation of this compound in soil and water systems.
No data are available on the microbial metabolites of this compound.
Methodologies for Degradation Product Identification and Quantification
Without primary research data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research or clarification on the chemical identity of "this compound" would be necessary to locate any relevant environmental studies.
Methodological and Theoretical Frameworks for Polasol C Research
Design of Experiment (DoE) Approaches in Polasol C Research
Design of Experiment (DoE) is a statistical methodology that enables researchers to systematically investigate the impact of multiple experimental factors simultaneously on a given outcome. mt.comsynthace.comwikipedia.org In the context of this compound research, DoE is invaluable for optimizing synthetic routes, purification processes, and analytical methods.
The primary advantage of DoE over traditional one-factor-at-a-time (OFAT) approaches lies in its ability to assess numerous input parameters—such as temperature, reactant concentrations, solvent systems, and reaction times—and their interactions, with a significantly reduced number of experiments. mt.comsynthace.comsptlabtech.comportlandpress.com This leads to a more profound understanding of the process, identifying critical parameters and their synergistic or antagonistic effects on desired responses like yield, purity, and selectivity of this compound. mt.com
By systematically varying factors from their lowest to highest values, DoE allows for the mapping of the experimental space, leading to the identification of optimal conditions. mt.com This approach not only accelerates reaction and process optimization but also contributes to shorter development cycles in manufacturing. mt.com For this compound, a well-designed DoE study can quickly pinpoint the most efficient and robust conditions for its synthesis or analysis, minimizing resource consumption and time.
An illustrative example of a DoE application in this compound research would involve optimizing its synthetic yield. A factorial design could be employed to study the effects of key variables.
Table 1: Illustrative DoE Factors and Responses for this compound Synthesis Optimization
| Factor Name | Low Level | High Level | Response Variable | Desired Outcome |
| A: Temperature (°C) | 25 | 80 | This compound Yield (%) | Maximize |
| B: Catalyst Loading (%) | 0.5 | 2.0 | Purity of this compound (%) | Maximize |
| C: Reaction Time (h) | 2 | 8 | Impurity X Level (%) | Minimize |
| D: Solvent Ratio (v/v) | 1:1 | 3:1 |
Such a table would typically be accompanied by experimental runs and their measured responses, which are then analyzed statistically to build a predictive model, revealing the optimal combination of factors.
Quality-by-Design (QbD) Principles in Analytical and Synthetic Method Development
Quality-by-Design (QbD) is a systematic, scientific, and risk-based approach to development that begins with predefined objectives and emphasizes product and process understanding and control. fiocruz.brmt.comresearchgate.netamericanpharmaceuticalreview.com Its application in this compound research extends to both analytical method development (Analytical QbD or AQbD) and the development of its synthetic processes.
The core principle of QbD is to establish a deep understanding of the relationships between the compound's Critical Quality Attributes (CQAs) and the Critical Process Parameters (CPPs) that influence them. mt.com For this compound, CQAs might include its purity, specific isomer ratios, or desired physicochemical properties, while CPPs would encompass variables in its synthesis or analysis that significantly impact these attributes. This understanding is gained through a combination of scientific experimentation, risk assessment, and statistical analysis, often incorporating DoE methodologies. fiocruz.brmt.com
In analytical method development for this compound, AQbD ensures that the analytical methods are fit-for-purpose, robust, and consistently deliver the intended performance throughout their lifecycle. americanpharmaceuticalreview.compharmaceuticalconferences.com This involves defining the method's intent, performing experimental designs to evaluate parameters, selecting optimal conditions, and conducting risk assessments. fiocruz.brresearchgate.net The outcome is the establishment of a "design space" or "method operable design region (MODR)," which defines the range of process parameters within which the method will consistently meet its predefined quality standards. mt.comamericanpharmaceuticalreview.com
Implementing QbD principles in this compound research offers several advantages, including enhanced process understanding, reduced variability in product quality, effective risk mitigation, and a framework for continuous improvement. mt.compharmaceuticalconferences.com This proactive approach builds quality into the development process rather than relying solely on end-product testing.
Data Analysis and Chemometric Methodologies in Structure-Function Correlation
Chemometrics is a multidisciplinary science that applies mathematical and statistical methods to extract meaningful chemical and physical information from complex data sets. ijpsjournal.commdpi.com In the investigation of this compound, chemometric methodologies are crucial for establishing structure-function correlations, which are fundamental to understanding how the compound's molecular structure dictates its properties and behavior.
These methodologies utilize multivariate statistical techniques, such as Principal Component Analysis (PCA), Partial Least Squares (PLS) regression, and Principal Component Regression (PCR), to analyze data generated from various analytical instruments. ijpsjournal.commdpi.commdpi.comresearchgate.net For this compound, this could involve spectroscopic data (e.g., NMR, IR, UV-Vis, Mass Spectrometry) or chromatographic data (e.g., HPLC, GC) correlated with measured properties or activities.
Key applications of chemometrics in this compound research include:
Modeling Chemical Systems: Developing predictive models that describe the properties of this compound based on its chemical composition and structural features. mdpi.com
Data Exploration and Pattern Recognition: Reducing the dimensionality of complex datasets to visualize clusters, outliers, and inherent relationships within large sets of this compound samples or related compounds. ijpsjournal.comresearchgate.net
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): Establishing quantitative correlations between this compound's molecular descriptors (numerical representations of its chemical structure) and its observed properties or activities. ijpsjournal.comnih.govfrontiersin.org This allows for the prediction of new this compound derivatives' properties without extensive experimental synthesis.
Identification and Quantification: Using multivariate calibration models to accurately identify and quantify this compound and its related impurities or degradation products in complex matrices. ijpsjournal.comresearchgate.net
Table 2: Illustrative Chemometric Model Performance for this compound Property Prediction
| Chemometric Model | Property Predicted | R² (Calibration) | R² (Validation) | RMSEP (Validation) |
| PLS Regression | Solubility (mg/mL) | 0.985 | 0.962 | 0.15 |
| PCA-LDA | Polymorph Type | N/A | 95% Accuracy | N/A |
| PCR | Thermal Stability (°C) | 0.970 | 0.945 | 2.1 |
RMSEP: Root Mean Square Error of Prediction; PCA-LDA: Principal Component Analysis - Linear Discriminant Analysis
This table exemplifies how chemometric models provide statistical metrics to assess their predictive power and reliability for this compound's characteristics.
Interdisciplinary Research Approaches for Complex Chemical Compound Investigations
The comprehensive investigation of complex chemical compounds like this compound inherently demands an interdisciplinary approach, drawing expertise from various scientific domains. elte.hunih.govaimspress.com No single discipline possesses all the tools or theoretical frameworks necessary to fully unravel the intricacies of such molecules.
Key interdisciplinary integrations for this compound research include:
Chemistry and Computer Science (Computational Chemistry & Cheminformatics): This fusion is critical for molecular modeling, simulating molecular dynamics, quantum chemistry calculations, and managing vast amounts of chemical data. frontiersin.orgelte.husparkl.me Computational tools accelerate the prediction of this compound's structural properties, interactions, and potential reaction pathways, aiding in rational design and lead optimization. sparkl.me
Chemistry and Mathematical Statistics: Essential for the design and analysis of experiments (DoE), the development and application of chemometric models, and robust uncertainty analysis. elte.hunih.gov Statisticians ensure the validity, reliability, and replicability of research findings related to this compound. wikipedia.org
Chemistry and Physics (Physical Chemistry): Physical chemistry principles underpin the understanding of this compound's molecular interactions, thermodynamics, and reaction kinetics. sparkl.me Advanced spectroscopic techniques (e.g., NMR, IR, Raman, X-ray diffraction), rooted in physics, are indispensable for elucidating this compound's precise molecular structure, conformation, and dynamics. aimspress.comsparkl.me
Chemistry and Biology/Pharmacology (for Structure-Activity Relationships): While specific dosage and safety profiles are excluded, understanding the function of this compound often involves its interaction with biological systems. Medicinal chemistry, for instance, combines chemical synthesis with pharmacological principles to establish structure-activity relationships (SAR). frontiersin.orgsparkl.me This helps in understanding how modifications to this compound's structure might influence its intended chemical activity or interaction with other molecules, without delving into biological safety or efficacy. frontiersin.org
This collaborative synergy allows for a holistic understanding of this compound, from its fundamental chemical properties to its potential applications, by leveraging diverse perspectives, techniques, and analytical capabilities. nih.govaimspress.com
Conclusion and Future Perspectives in Polasol C Research
Summary of Key Academic Contributions and Research Gaps
The primary academic contribution regarding Polasol C lies in its isolation and detailed structural elucidation. Researchers successfully isolated this compound as a colorless oil from the ethyl acetate-soluble portion of a methanol-dichloromethane extract of the marine sponge Epipolasis sp. acs.org. Its molecular formula was precisely determined as CHO by High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) acs.orgknapsackfamily.com.
The structural assignment of this compound was primarily achieved through comprehensive 2D Nuclear Magnetic Resonance (NMR) methods, including COSY and HMBC experiments, which established its connectivity acs.orgmdpi.com. Further analysis, including NOESY experiments and coupling constants, allowed for the determination of its relative stereochemistry, including the (E)-configuration of a specific double bond acs.org. This compound is structurally related to carotane-type sesquiterpenoids and other diterpenes, exhibiting a sphenolobane (tormesane) terpenoid structure urv.cat.
Despite these foundational contributions to its chemical characterization, several significant research gaps persist for this compound:
Undefined Biological Activities: While the marine sponge Epipolasis sp., from which this compound was isolated, has been investigated for cytotoxic properties, and other diterpenes from this sponge (e.g., spirastrellolides A and B) have shown cytotoxic activities, specific biological activities for this compound itself have not been explicitly reported in the available literature nih.govresearchgate.netoatext.com. This represents a major void in understanding its potential therapeutic or ecological relevance.
Unexplored Biosynthetic Pathway: The detailed biosynthetic pathway leading to the formation of this compound within the marine sponge remains largely unknown. Elucidating this pathway could provide insights into novel enzymatic mechanisms in diterpene synthesis.
Lack of Synthetic Routes: There is no reported total synthesis or semi-synthesis for this compound. The complex nature of natural products often necessitates synthetic strategies to overcome limitations in natural supply for extensive research and potential development pharmaceutical-journal.com.
Absence of Pharmacological and In Vivo Studies: Without confirmed biological activities, there is a complete absence of pharmacological profiling, mechanistic studies, and in vivo evaluations for this compound.
Emerging Research Opportunities and Challenges for this compound
The existing research gaps for this compound present several promising avenues for future investigation, alongside inherent challenges.
Emerging Research Opportunities:
Comprehensive Bioactivity Screening: A critical opportunity lies in systematically screening this compound for a wide array of biological activities. Given that marine-derived diterpenes are known for diverse properties including anti-inflammatory, antiviral, antitumor, and antibacterial effects, such screening could uncover significant therapeutic potential mdpi.comfrontiersin.org. This could involve both in vitro and in vivo assays to identify specific bioactivities and elucidate underlying mechanisms of action.
Biosynthetic Pathway Elucidation and Engineering: Investigating the biosynthesis of this compound would not only deepen our understanding of marine natural product formation but could also pave the way for biotechnological production. Techniques like genomic mining of the host sponge or associated microorganisms could identify relevant gene clusters, potentially enabling heterologous expression for sustainable supply nih.gov.
Structure-Activity Relationship (SAR) Studies: If this compound demonstrates promising bioactivity, subsequent research could focus on synthesizing analogs and derivatives to establish structure-activity relationships. This would involve targeted chemical modifications to enhance potency, improve selectivity, or optimize pharmacokinetic properties.
Development of Total Synthesis: Establishing an efficient and scalable total synthesis of this compound would address the supply challenge inherent in natural product isolation. A successful synthetic route could also provide access to various stereoisomers and non-natural analogs for SAR studies and lead optimization.
Challenges for this compound Research:
Limited Natural Supply: Marine sponges are often difficult to cultivate in large quantities, making the isolation of sufficient amounts of this compound for comprehensive research a significant challenge pharmaceutical-journal.com. This scarcity can hinder extensive biological testing and preclinical development.
Structural Complexity for Synthesis: The intricate, multi-chiral diterpenoid scaffold of this compound poses considerable challenges for chemical synthesis, requiring sophisticated synthetic methodologies and potentially high costs.
Confirmation of Specific Bioactivity: Moving from the general bioactivity observed in crude sponge extracts to definitively attributing a specific effect to this compound requires rigorous isolation, purification, and targeted biological assays.
Drug Development Hurdles: Should this compound prove to be a potent bioactive compound, it would face the substantial and costly hurdles of preclinical and clinical development, including toxicity assessments, formulation challenges, and regulatory approval processes.
Broader Implications of this compound Research for Diterpenoid Chemistry and Beyond
Research into this compound, despite its current early stage, holds broader implications for the fields of diterpenoid chemistry and marine natural products.
Implications for Diterpenoid Chemistry:
Expansion of Structural Diversity: The isolation of this compound adds to the known repertoire of diterpenoid structures, particularly those derived from marine organisms. Marine environments are a rich source of chemically unique compounds, and each new discovery, like this compound, expands the chemical space of known diterpenes mdpi.com. This contributes to a more complete understanding of the structural variations and evolutionary pathways within this large class of natural products.
Inspiration for Synthetic Methodologies: The inherent complexity of diterpenoid scaffolds often pushes the boundaries of synthetic organic chemistry. The challenge of synthesizing this compound could stimulate the development of novel synthetic strategies, stereoselective reactions, and cascade processes, benefiting the broader field of natural product synthesis.
Insights into Biosynthesis: Future studies into this compound's biosynthesis could reveal unique enzymatic transformations or biosynthetic pathways specific to marine organisms. Such insights are crucial for understanding how these complex molecules are assembled in nature and could inform biomimetic synthesis efforts.
Implications Beyond Diterpenoid Chemistry:
Validation of Marine Natural Products as Drug Sources: this compound serves as another example reinforcing the immense potential of marine organisms as a source of novel chemical entities for drug discovery nih.govpharmaceutical-journal.comfrontiersin.orgfrontiersin.org. The unique and often extreme conditions of marine environments drive the production of structurally diverse metabolites with distinct biological activities not commonly found in terrestrial sources.
Potential for New Therapeutic Leads: If this compound or its derivatives are found to possess significant biological activities, they could serve as lead compounds for the development of new pharmaceuticals. This is particularly relevant in areas facing drug resistance or unmet medical needs, such as new antibiotics, anticancer agents, or anti-inflammatory drugs mdpi.com.
Ecological Chemistry: Understanding the role of this compound in the marine sponge's ecosystem could provide insights into chemical ecology, such as defense mechanisms against predators, competitors, or pathogens. This knowledge can inform sustainable harvesting practices or inspire new antifouling agents.
Q & A
Q. How can researchers design reproducible experiments to study Polasol C's physicochemical properties?
To ensure reproducibility, experimental protocols must include:
- Detailed synthesis conditions (e.g., temperature, solvent ratios, purification steps) .
- Validation of compound identity via spectral data (NMR, IR, mass spectrometry) and purity assessments (HPLC, elemental analysis) .
- Clear documentation of control experiments and reference standards for comparison .
- Supplementary materials for extended datasets (e.g., crystallographic data, reaction optimization trials) .
Q. What methodologies are effective for identifying gaps in existing literature on this compound?
- Conduct systematic reviews using databases (PubMed, Scopus, Web of Science) with Boolean operators (e.g., "this compound AND stability NOT industrial") .
- Use citation chaining in Google Scholar to trace seminal papers and recent citations .
- Map trends via bibliometric tools (VOSviewer) to visualize understudied areas (e.g., degradation pathways, biological interactions) .
Q. How can researchers ensure data integrity in this compound characterization studies?
- Implement triplicate measurements for critical parameters (e.g., solubility, partition coefficients) .
- Cross-validate results with orthogonal techniques (e.g., DSC for thermal stability alongside TGA) .
- Share raw data in repositories (Figshare, Zenodo) with metadata for transparency .
Advanced Research Questions
Q. How should researchers analyze contradictory data in this compound stability studies?
- Apply iterative triangulation: Compare results across methodologies (e.g., kinetic assays vs. computational modeling) .
- Investigate confounding variables (e.g., humidity, light exposure) through controlled degradation studies .
- Use statistical tools (ANOVA, PCA) to identify outliers and assess measurement uncertainty .
Q. What strategies optimize this compound's analytical method validation for complex matrices?
- Perform robustness testing by varying HPLC parameters (column type, mobile phase pH) to assess method resilience .
- Validate recovery rates in biological samples (plasma, tissue homogenates) using spike-and-recovery experiments .
- Compare limits of detection (LOD) across platforms (LC-MS vs. UV-Vis) to confirm sensitivity thresholds .
Q. How can longitudinal studies on this compound's biological effects be designed to minimize bias?
- Define inclusion/exclusion criteria for in vivo models (e.g., age, genetic background) to reduce variability .
- Use blinded protocols for sample analysis and randomized treatment groups .
- Integrate longitudinal metabolomics to track dose-dependent responses over time .
Q. What approaches resolve synthesis challenges for novel this compound derivatives?
- Employ design-of-experiments (DoE) to optimize reaction parameters (catalyst loading, reaction time) .
- Characterize intermediates via in-situ FTIR or Raman spectroscopy to identify kinetic bottlenecks .
- Publish negative results (e.g., failed crystallization attempts) to guide future synthetic efforts .
Q. How can cross-disciplinary frameworks enhance this compound research?
- Combine cheminformatics (molecular docking) with wet-lab assays to predict bioactivity .
- Partner with computational chemists to model this compound’s environmental fate (QSPR models) .
- Use machine learning to correlate structural features with observed toxicity .
Q. What post-publication practices strengthen the reliability of this compound findings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
